

A Technical Guide to Methylaminoformyl Chloride: Nomenclature, Properties, and Synthesis

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Compound of Interest

Compound Name: Methylaminoformyl chloride

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This technical guide provides a comprehensive overview of **methylaminoformyl chloride**, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its various synonyms and nomenclature, summarizes its key physicochemical properties, and details a common experimental protocol for its synthesis.

Nomenclature and Synonyms

Methylaminoformyl chloride is known by several names across different nomenclature systems and commercial suppliers. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing. The compound is systematically named based on IUPAC conventions, and it is also assigned a unique CAS Registry Number for unambiguous identification.

Nomenclature System / Identifier	Name / Value	Reference
IUPAC Name	N-methylcarbamoyl chloride	[1]
CAS Registry Number	6452-47-7	[2][3][4][5]
Common Synonyms	Methylcarbamoyl chloride	[1]
N-Methylcarbamic chloride	[6]	
Methylcarbamic acid chloride	[3]	
N-(Chloroformyl)methylamine	[2][3]	
N-Methylchloroformamide	[2][3]	
Carbamic chloride, methyl-	[2][3]	
Carbamic chloride, N-methyl-	[2]	
EINECS Number	229-253-7	[1]
PubChem CID	80931	[1][2]
Molecular Formula	C2H4ClNO	[1][2][4][5][7]
InChI	InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5)	[1]
InChIKey	GRRYSIXDUIAUGY-UHFFFAOYSA-N	[1][4]
Canonical SMILES	CNC(=O)Cl	[1][8][4]

Physicochemical Properties

The following table summarizes key quantitative data for **methylaminoformyl chloride**, providing a quick reference for its physical and chemical characteristics.

Property	Value	Reference
Molecular Weight	93.51 g/mol	[1][2]
Appearance	White crystals or colorless liquid	[7]
Melting Point	45 °C (with decomposition)	[7][9]
Boiling Point	93 °C (with decomposition)	[7][9]
Solubility	Soluble in water, acetonitrile, chloroform (slightly), DMSO, benzene, carbon tetrachloride, and chlorobenzene.	[7][9]
pKa	10.67 ± 0.46 (Predicted)	[7]

Experimental Protocol: Synthesis of Methylaminoformyl Chloride

The most common method for the preparation of **methylaminoformyl chloride** is the reaction of methylamine with phosgene.[7][9][10] The following is a detailed description of a typical experimental procedure.

Reaction: $\text{CH}_3\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{NHCOCl} + \text{HCl}$ [10]

Materials:

- 40% aqueous solution of methylamine
- Phosgene (COCl_2)
- Carbon tetrachloride or chlorobenzene (for absorption)

Procedure:[10]

- Vaporize the 40% aqueous methylamine solution and subsequently dry the resulting gas.

- Preheat the gaseous methylamine to 220-260 °C.
- Preheat the phosgene gas to 200-240 °C.
- Introduce the preheated methylamine and phosgene into a reactor. A common molar ratio of methylamine to phosgene is 1:1.3.
- The reaction is carried out at a temperature of 280-300 °C to produce gaseous **methylaminoformyl chloride**.
- The product gas is then absorbed in a circulating solution of carbon tetrachloride or chlorobenzene at 0-20 °C. This results in an approximately 10% solution of **methylaminoformyl chloride**.
- Alternatively, the gaseous product can be cooled to below 35-40 °C to obtain the liquid product directly.

Safety Precautions: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety measures and personal protective equipment. **Methylaminoformyl chloride** is also corrosive, an irritant, and harmful if swallowed.^{[2][8][11]} It is unstable at high temperatures and decomposes in the presence of water and alkali.^{[7][9][10]}

Nomenclature and Identifier Relationships

The following diagram illustrates the hierarchical and relational structure of the various names and identifiers for **methylaminoformyl chloride**.



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Caption: Nomenclature hierarchy of **methylaminoformyl chloride**.

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